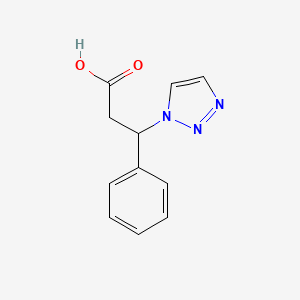

3-Phenyl-3-(triazol-1-yl)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-3-(triazol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c15-11(16)8-10(14-7-6-12-13-14)9-4-2-1-3-5-9/h1-7,10H,8H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBEYHLZQURGIHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)N2C=CN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2003011-44-5 |

Source

|

| Record name | 3-phenyl-3-(1H-1,2,3-triazol-1-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Phenyl 3 Triazol 1 Yl Propanoic Acid

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 3-phenyl-3-(triazol-1-yl)propanoic acid reveals two main disconnection points, leading to logical and accessible starting materials.

Route A: Aza-Michael Addition Approach

Disconnecting the bond between the triazole nitrogen and the carbon at the 3-position of the propanoic acid chain suggests an aza-Michael addition. This pathway identifies cinnamic acid or its derivatives and 1H-1,2,3-triazole as the key precursors.

Route B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approach

Alternatively, disconnecting the 1,2,3-triazole ring itself points towards the highly efficient copper-catalyzed azide-alkyne cycloaddition. This powerful "click chemistry" reaction suggests two possible pairs of precursors:

3-Azido-3-phenylpropanoic acid and a source of acetylene.

3-Phenylpropiolic acid and an azide (B81097) source.

A more practical variation involves the reaction between phenylacetylene (B144264) and an azide derivative of a 3-carbon carboxylic acid synthon, such as ethyl 3-azidopropanoate.

Phenylacetylene and Derivatives in Synthesis

Phenylacetylene is a readily available and versatile building block, particularly for the CuAAC approach. Its terminal alkyne functionality is essential for the regioselective formation of the 1,4-disubstituted 1,2,3-triazole ring. In the context of synthesizing this compound, phenylacetylene would react with an azide-containing propanoic acid derivative. The phenyl group of phenylacetylene directly corresponds to the phenyl substituent at the 3-position of the target molecule.

Acrylate (B77674) or Propiolate Derivatives as Building Blocks

Acrylate and propiolate derivatives serve as crucial precursors for the propanoic acid backbone.

In the aza-Michael addition route , ethyl cinnamate (B1238496) (an acrylate derivative) is an ideal Michael acceptor. The electrophilic β-carbon of the α,β-unsaturated ester system is susceptible to nucleophilic attack by the nitrogen of the triazole ring. Subsequent hydrolysis of the ester would yield the desired carboxylic acid.

In a variation of the CuAAC route , propiolate derivatives such as ethyl propiolate could serve as the three-carbon building block containing the alkyne functionality. This would then react with an appropriate phenyl azide derivative.

Triazole Ring Formation Strategies

The formation of the 1,2,3-triazole ring is a cornerstone of the synthesis.

Pre-formed Triazole: In the aza-Michael addition strategy, 1H-1,2,3-triazole is used as a nucleophile. This commercially available heterocycle is directly incorporated into the target molecule.

In situ Triazole Formation (CuAAC): The copper-catalyzed azide-alkyne cycloaddition is the most prominent method for forming the 1,2,3-triazole ring from an azide and a terminal alkyne. This reaction is known for its high efficiency, mild reaction conditions, and exceptional regioselectivity, exclusively yielding the 1,4-disubstituted isomer. beilstein-journals.org

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Routes

The CuAAC reaction is a highly favored method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.org A plausible and efficient route to this compound involves the cycloaddition of phenylacetylene with an ester of 3-azidopropanoic acid, followed by hydrolysis of the ester. A one-pot synthesis starting from a bromo-propanoate ester is also a viable and efficient strategy. researchgate.netbohrium.comscholarsportal.info

Click Chemistry Approaches to 1,2,3-Triazoles

The term "click chemistry" refers to reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The CuAAC reaction is a prime example of click chemistry. beilstein-journals.org In the synthesis of the target molecule, a one-pot approach can be employed where an alkyl 3-bromo-3-phenylpropanoate is reacted with sodium azide to form the corresponding azide in situ. This is followed by the addition of phenylacetylene and a copper(I) catalyst to yield the triazole product. researchgate.netbohrium.comscholarsportal.info

A representative reaction is the three-component reaction of an alkyl 2-bromo-3-arylpropanoate, sodium azide, and phenylacetylene in the presence of a copper(I) catalyst. researchgate.net While this literature example describes the synthesis of a 2-triazolylpropanoate, the principles are directly applicable to the synthesis of the 3-triazolyl isomer from the appropriate starting materials.

Optimization of Reaction Conditions and Catalytic Systems

The efficiency of the CuAAC reaction can be significantly influenced by the choice of catalyst, solvent, and other reaction conditions.

Catalytic Systems: A variety of copper(I) sources can be used as catalysts. Common catalysts include copper(I) iodide (CuI) and copper(I) bromide (CuBr). beilstein-journals.orgnih.gov In some cases, copper(II) salts such as copper(II) sulfate (B86663) (CuSO₄) are used in conjunction with a reducing agent like sodium ascorbate (B8700270) to generate the active Cu(I) species in situ. The use of ligands, such as tris-(benzyltriazolylmethyl)amine (TBTA), can stabilize the Cu(I) oxidation state and improve the reaction efficiency.

Reaction Conditions: The choice of solvent can impact the reaction rate and yield. Polar solvents are often effective, and various solvent systems have been successfully employed, including mixtures of water and t-butanol, as well as dimethyl sulfoxide (B87167) (DMSO). nih.gov The reaction temperature is typically mild, often proceeding efficiently at room temperature, although gentle heating can sometimes accelerate the reaction. researchgate.net

Below is an interactive data table summarizing typical reaction conditions for CuAAC reactions based on literature for similar compounds.

| Catalyst | Ligand/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| CuI | NEt₃ | Cyrene™ | 30 | 12 | >90 |

| CuSO₄·5H₂O | Sodium Ascorbate | t-BuOH/H₂O | Room Temp | 12-24 | 85-95 |

| Cu(OAc)₂ | None | Methanol (B129727) | 60 | 3.5 | ~80 |

| CuBr | None | Neat | Room Temp | 0.5-3 | >95 |

Note: The yields and conditions are representative and may vary depending on the specific substrates and scale of the reaction.

Alternative Synthetic Pathways

Beyond traditional synthetic routes, alternative pathways to this compound are continually being explored to improve efficiency, yield, and stereoselectivity. These include methods based on Michael addition-cyclization sequences and stereoselective approaches to obtain specific enantiomers.

Michael Addition-Cyclization Sequences

A plausible and efficient approach for the synthesis of the this compound backbone involves a Michael addition reaction. This strategy typically entails the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. For the synthesis of the target molecule, one could envision the Michael addition of a triazole nucleophile to a cinnamic acid derivative.

While a direct Michael addition of 1H-triazole to cinnamic acid can be challenging, a related strategy involves the use of more reactive intermediates. For instance, a desulfonylative alkylation of an N-tosyl-1,2,3-triazole with a suitable Michael acceptor under metal-free conditions presents a potential route. beilstein-journals.org This reaction proceeds through the nucleophilic attack of the triazole anion onto an enone system, which is conceptually similar to a Michael addition. beilstein-journals.org

Another potential Michael addition-based approach could involve a double Michael addition strategy, which has been successfully employed in the synthesis of other complex triazole-containing scaffolds. niscpr.res.in In a hypothetical scenario for the synthesis of this compound, a suitable precursor could be designed to undergo an intramolecular Michael addition, leading to the desired carbon skeleton with the triazole moiety at the 3-position.

Furthermore, biocatalytic decarboxylative Michael additions have emerged as a green and efficient method for the formation of carbon-carbon bonds. nih.gov This enzymatic approach could potentially be adapted for the synthesis of this compound, offering a mild and selective alternative to traditional chemical methods. nih.gov

A summary of potential starting materials for a Michael addition approach is presented in the table below.

| Starting Material 1 | Starting Material 2 | Potential Catalyst/Conditions | Resulting Intermediate/Product |

| Cinnamic acid ester | 1H-1,2,3-Triazole | Strong base | 3-Phenyl-3-(triazol-1-yl)propanoate ester |

| Phenylmalonic acid half-ester | Formaldehyde and 1H-1,2,3-Triazole | Knoevenagel condensation followed by Michael addition | This compound |

| N-Tosyl-1,2,3-triazole | Cinnamic acid derivative | Metal-free, basic conditions | This compound derivative |

Stereoselective Synthesis of Enantiomers

The development of stereoselective methods for the synthesis of the enantiomers of this compound is of significant interest, as the biological activity of chiral molecules often resides in a single enantiomer. While specific literature on the enantioselective synthesis of this particular compound is scarce, general strategies for the stereoselective synthesis of β-substituted carboxylic acids can be considered.

One potential strategy involves the use of chiral catalysts in a Michael addition reaction. For instance, a chiral phase-transfer catalyst could be employed in the addition of triazole to a cinnamic acid derivative, thereby inducing enantioselectivity.

Another approach could be the use of chiral auxiliaries. A chiral auxiliary can be attached to the cinnamic acid starting material, which would direct the stereochemical outcome of the Michael addition of the triazole. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.

Furthermore, enzymatic resolutions are a powerful tool for obtaining enantiomerically pure compounds. A racemic mixture of this compound or its ester could be subjected to a lipase-catalyzed kinetic resolution, where one enantiomer is selectively transformed, allowing for the separation of the two enantiomers.

Drawing parallels from the enantioselective synthesis of related structures, such as α-aryl-β-aminocyclopropane carboxylic acid derivatives, rhodium-catalyzed asymmetric cyclopropanation could be a source of inspiration for developing stereoselective routes. nih.gov Similarly, diastereoselective aldol (B89426) reactions followed by elimination have been used for the enantioselective synthesis of α-methylene-β-hydroxy carboxylic acid derivatives, and such principles could be adapted for the synthesis of chiral β-triazolyl propanoic acids. nih.gov

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally friendly processes. Key areas of focus include the use of alternative reaction media and the development of reusable and sustainable catalysts.

Solvent-Free or Aqueous Media Reactions

Conducting organic reactions in water or under solvent-free conditions is a cornerstone of green chemistry. For the synthesis of triazoles, reactions in aqueous media have been reported, often leading to high yields and simplified purification procedures. researchgate.netnih.gov The synthesis of this compound could potentially be adapted to an aqueous environment, particularly for steps involving water-soluble starting materials or catalysts.

Solvent-free synthesis, often facilitated by microwave or ultrasonic irradiation, offers another green alternative. scilit.com These methods can lead to significantly reduced reaction times, increased yields, and the elimination of hazardous organic solvents. A one-pot green synthesis of 1,2,4-triazoles under ultrasonic irradiation has been demonstrated, and a similar approach could be investigated for the target molecule. scilit.com

| Green Chemistry Approach | Potential Advantages |

| Aqueous media reactions | Reduced use of volatile organic compounds (VOCs), simplified workup, potential for catalyst recycling. researchgate.netnih.gov |

| Solvent-free synthesis | Elimination of solvent waste, potentially faster reaction rates, and energy efficiency. |

| Ultrasonic irradiation | Enhanced reaction rates, improved yields, and milder reaction conditions. scilit.com |

Catalyst Reuse and Sustainability Considerations

The development of recyclable catalysts is a key aspect of sustainable chemical synthesis. For the synthesis of triazoles, several heterogeneous catalytic systems have been developed that allow for easy separation and reuse of the catalyst. For example, copper-zinc supported on Al2O3-TiO2 has been used as a recyclable catalyst for the synthesis of 1,2,4-triazoles. rsc.orgrsc.org Similarly, a heterogeneous Ru(II)-1,2,3-triazole catalyst supported on SBA-15 has been shown to be recyclable for multicomponent click reactions in water. huji.ac.il

Scale-Up Considerations and Process Optimization

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Process optimization is a critical step in the scale-up of the synthesis of this compound. This can be achieved through systematic studies of reaction parameters such as temperature, pressure, reaction time, and catalyst loading. Statistical methods like Design of Experiments (DoE), for instance, a Box-Behnken design, can be employed to efficiently identify the optimal reaction conditions to maximize yield and minimize impurities. researchgate.net

For a large-scale synthesis, the choice of reagents and solvents becomes even more critical. The use of readily available, inexpensive, and non-toxic starting materials is preferred. The implementation of recyclable catalysts, as discussed in the previous section, is also a major consideration for economic viability and environmental responsibility on a larger scale.

Furthermore, the purification of the final product needs to be scalable. Crystallization is often the preferred method for purification on a large scale, as it can be more cost-effective and environmentally friendly than chromatography. The development of a robust and reproducible crystallization procedure is therefore a key aspect of process optimization.

A summary of key considerations for the scale-up of the synthesis of this compound is provided below.

| Consideration | Key Factors |

| Process Optimization | Temperature, pressure, reaction time, catalyst loading, stoichiometry of reactants. researchgate.net |

| Reagent & Solvent Selection | Cost, availability, toxicity, and environmental impact of all materials used. |

| Catalyst Selection | Activity, selectivity, stability, cost, and recyclability of the catalyst. rsc.orgrsc.orghuji.ac.il |

| Purification Method | Efficiency, scalability, and environmental impact of the chosen purification technique (e.g., crystallization vs. chromatography). |

| Safety | Hazard assessment of all chemicals and reaction conditions, implementation of appropriate safety protocols. |

Structural Elucidation and Advanced Characterization Techniques for 3 Phenyl 3 Triazol 1 Yl Propanoic Acid

Spectroscopic Methods for Structural Confirmation

Spectroscopic techniques are fundamental to confirming the molecular structure of a synthesized compound. Each method provides unique information about the compound's atomic composition, connectivity, and the functional groups present.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be employed to determine the precise molecular weight and elemental formula of 3-Phenyl-3-(triazol-1-yl)propanoic acid (C₁₁H₁₁N₃O₂). By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, this technique would confirm that the elemental composition of the synthesized molecule matches its theoretical formula, distinguishing it from other potential isomers or byproducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: This would reveal the number of different types of protons, their chemical environment, and their proximity to one another. The spectrum would be expected to show distinct signals for the protons on the phenyl ring, the triazole ring, and the propanoic acid backbone (the methine -CH and methylene (B1212753) -CH₂ groups).

¹³C NMR: This technique would identify all unique carbon atoms in the molecule, including those in the phenyl ring, the triazole ring, the carboxylic acid group (-COOH), and the aliphatic chain.

2D-NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity between protons and carbons, confirming the precise arrangement of atoms that forms the this compound structure.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the presence of specific functional groups by measuring the absorption of infrared radiation by molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad peak), the C=O stretch of the carbonyl group, C-N stretching from the triazole ring, and C-H stretching from the aromatic and aliphatic parts of the molecule.

X-ray Crystallography for Solid-State Structure Determination

Should a suitable single crystal of the compound be obtained, X-ray crystallography would provide unambiguous proof of its three-dimensional structure in the solid state. This powerful analytical method would determine the precise spatial arrangement of every atom, yielding exact bond lengths, bond angles, and torsion angles.

Crystal Packing and Intermolecular Interactions

Analysis of the crystal structure would reveal how individual molecules of this compound pack together to form the crystal lattice. This includes the identification of intermolecular forces, such as hydrogen bonds (e.g., between the carboxylic acid groups of adjacent molecules) and van der Waals interactions, which govern the solid-state architecture.

Conformational Analysis in the Solid State

The crystallographic data would provide a definitive snapshot of the molecule's conformation in the solid state. This includes the relative orientations of the phenyl and triazole rings with respect to the propanoic acid chain. This information is crucial for understanding the molecule's shape and how it might interact with other molecules or biological targets.

Until such experimental data for this compound is published, a detailed and scientifically accurate article as requested cannot be constructed.

Chiral Separation and Enantiomeric Purity Assessment

The resolution of the racemic mixture of this compound into its constituent enantiomers and the subsequent determination of enantiomeric purity are crucial steps in its characterization. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases is the most powerful and widely used technique for this purpose. Spectroscopic methods such as optical rotation and circular dichroism provide further characterization of the separated enantiomers.

Chiral HPLC is a cornerstone technique for the enantioselective separation of chiral compounds. The successful resolution of the enantiomers of this compound is contingent upon the selection of an appropriate chiral stationary phase (CSP) and the optimization of the mobile phase composition. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), have demonstrated broad applicability for the separation of a wide range of chiral molecules, including triazole-containing compounds. nih.gov

For the separation of a compound like this compound, CSPs such as cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate) are excellent candidates. nih.gov The separation can be achieved under both normal-phase and reversed-phase conditions.

Normal-Phase Conditions: A mobile phase consisting of a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol (B145695) is typically employed. The polar modifier plays a crucial role in modulating the retention and enantioselectivity.

Reversed-Phase Conditions: In this mode, a polar mobile phase, commonly a mixture of water with methanol (B129727) or acetonitrile, is used. This approach is often preferred for its compatibility with aqueous samples and mass spectrometry. researchgate.net

The differential interaction of the enantiomers with the chiral selector of the CSP leads to different retention times, allowing for their separation. The elution order of the enantiomers is dependent on the specific CSP and mobile phase used. The detection is typically carried out using a UV detector, as the phenyl and triazole moieties are chromophoric.

A summary of hypothetical, yet representative, chiral HPLC conditions for the enantioseparation of this compound is presented in the table below.

| Parameter | Condition 1 (Normal-Phase) | Condition 2 (Reversed-Phase) |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) |

| Column Dimensions | 250 mm x 4.6 mm, 5 µm | 150 mm x 4.6 mm, 3 µm |

| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) | Acetonitrile:Water with 0.1% Formic Acid (60:40, v/v) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Temperature | 25 °C | 30 °C |

| Detection | UV at 220 nm | UV at 220 nm |

| Retention Time (Enantiomer 1) | 8.5 min | 5.2 min |

| Retention Time (Enantiomer 2) | 10.2 min | 6.1 min |

| Resolution (Rs) | > 2.0 | > 1.8 |

Note: The data in this table is illustrative and based on methods used for structurally similar triazole compounds.

Once the enantiomers of this compound are separated, their chiroptical properties can be characterized using polarimetry and circular dichroism spectroscopy. These techniques provide information about the stereochemistry of the molecules.

Optical Rotation: Enantiomers rotate the plane of plane-polarized light to an equal extent but in opposite directions. masterorganicchemistry.com The enantiomer that rotates the light to the right (clockwise) is termed dextrorotatory and is designated as (+), while the one that rotates the light to the left (counter-clockwise) is termed levorotatory and is designated as (-). The specific rotation, [α], is a characteristic physical constant for a chiral compound under a specific set of conditions (temperature, wavelength, solvent, and concentration). masterorganicchemistry.com An optical rotation detector can be coupled with HPLC to determine the elution order of the (+) and (-) enantiomers. nih.gov

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides more detailed structural information than optical rotation. The chromophores in the vicinity of the chiral center, in this case, the phenyl and triazole rings, will give rise to a characteristic CD spectrum. The CD spectra of the two enantiomers will be mirror images of each other. This technique is particularly useful for assigning the absolute configuration of enantiomers when compared with theoretical calculations. nih.gov

The table below presents hypothetical chiroptical data for the enantiomers of this compound.

| Property | (+)-Enantiomer | (-)-Enantiomer |

| Specific Rotation [α]D^20 | +45.5° (c 1.0, Methanol) | -45.5° (c 1.0, Methanol) |

| CD Spectrum (λmax) | Positive Cotton effect at ~225 nm, Negative Cotton effect at ~260 nm | Negative Cotton effect at ~225 nm, Positive Cotton effect at ~260 nm |

Note: The data in this table is illustrative and based on typical values for chiral aromatic carboxylic acids.

Mechanistic Investigations of 3 Phenyl 3 Triazol 1 Yl Propanoic Acid at the Molecular Level

Elucidation of Biological Target Interactions (Non-Clinical Focus)

The molecular interactions of 3-Phenyl-3-(triazol-1-yl)propanoic acid with its biological targets are a key area of investigation to understand its mechanism of action. As a member of the triazole class of compounds, its primary interactions are anticipated to be with cytochrome P450 enzymes, which are crucial for the biosynthesis of essential sterols in various organisms.

Molecular Binding to Cytochrome P450 Enzymes (e.g., CYP51 in Fungi)

Triazole-based compounds are well-established inhibitors of the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51). nih.govnih.gov This enzyme plays a critical role in the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. nih.gov The inhibitory action of triazoles stems from the interaction of the nitrogen atoms in the triazole ring with the heme iron atom at the active site of CYP51. nih.gov This coordination prevents the natural substrate, lanosterol, from binding and undergoing demethylation, thereby disrupting ergosterol production. nih.gov The depletion of ergosterol and the concurrent accumulation of toxic 14α-methylated sterols compromise the integrity and function of the fungal cell membrane, ultimately leading to the inhibition of fungal growth. nih.gov

For this compound, it is hypothesized that the N4 atom of the 1,2,4-triazole (B32235) ring acts as a key ligand for the heme iron in the active site of fungal CYP51. The phenyl group and the propanoic acid side chain are expected to engage in additional hydrophobic and polar interactions within the enzyme's binding pocket, further stabilizing the complex and contributing to its inhibitory potency.

Ligand-Receptor Docking and Interaction Profiling

Molecular docking studies are instrumental in visualizing and predicting the binding orientation of ligands like this compound within the active site of their target receptors. For triazole inhibitors of CYP51, docking simulations consistently show the triazole moiety positioned in close proximity to the heme group, allowing for the crucial coordination with the iron atom. frontiersin.orgneuroquantology.com The remainder of the molecule then adopts a conformation that maximizes favorable interactions with surrounding amino acid residues.

Enzyme Inhibition Kinetics and Thermodynamics

Understanding the kinetics and thermodynamics of enzyme inhibition by this compound is essential for characterizing its inhibitory mechanism and potency.

Determination of Inhibition Constants (Ki)

Table 1: Illustrative Inhibition Data for Structurally Related Triazole Compounds against Fungal CYP51

| Compound Class | Target Enzyme | Inhibition Metric | Reported Value |

| Novel Triazole Derivatives | C. albicans CYP51 | IC50 | 0.20–0.79 μM nih.gov |

| Tetrazole-based Drug Candidate | C. albicans CYP51 | Kd | <39 nM frontiersin.org |

| Novel Triazole Analogues | T. rubrum CYP51 | IC50 | 0.14 μM frontiersin.org |

This table presents data for structurally related compounds to provide context for the potential inhibitory activity of this compound.

Reversibility and Type of Inhibition (Competitive, Non-Competitive)

The inhibition of CYP51 by azole antifungals is typically reversible and competitive. researchgate.net In competitive inhibition, the inhibitor binds to the same active site as the substrate, thereby directly competing for binding. This mode of inhibition is consistent with the known mechanism of triazoles, where the triazole ring coordinates to the heme iron, physically blocking the substrate from accessing the catalytic center. It is highly probable that this compound also acts as a competitive inhibitor of CYP51. Kinetic studies, such as Lineweaver-Burk or Dixon plots, would be required to definitively determine the type of inhibition and the reversibility of the interaction.

Cellular Uptake and Intracellular Distribution Studies (Non-Human Cells)

For an antifungal agent to be effective, it must be able to penetrate the fungal cell wall and membrane to reach its intracellular target. Studies on the cellular uptake of triazole pesticides in rice have shown that these compounds can be absorbed by plant roots and translocated within the plant tissues. nih.gov The uptake and transport mechanisms were found to be related to the hydrophobicity of the specific triazole compound. nih.gov

In the context of fungal cells, the uptake of small molecules like this compound is likely to occur through a combination of passive diffusion and potentially transporter-mediated processes. The physicochemical properties of the compound, such as its lipophilicity and charge, will significantly influence its ability to cross the fungal cell membrane. Once inside the cell, the compound would need to navigate the intracellular environment to reach the endoplasmic reticulum, where CYP51 is located. The intracellular distribution would be governed by the compound's affinity for various cellular components. While specific studies on the cellular uptake and distribution of this compound in fungal cells are not available, it is a critical area for future research to fully elucidate its antifungal activity.

Membrane Permeability Assays (e.g., PAMPA)

Triazole antifungals, as a class, exhibit a wide range of permeability, largely influenced by their specific chemical structures, lipophilicity, and ionization state at physiological pH. For instance, a study on fluconazole (B54011) derivatives demonstrated that their apparent permeability coefficients are dependent on the structure of linker fragments and substituents on the phenyl ring. asm.org Generally, compounds with higher lipophilicity tend to exhibit greater permeability.

Below is a representative data table illustrating the permeability of a selection of azole antifungal drugs, which can be used to infer the potential permeability of this compound.

| Compound | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Classification | Reference |

| Itraconazole | 3.2 | High | nih.gov |

| Fluconazole Derivative 1 | 1.2 | Moderate | asm.org |

| Fluconazole Derivative 2 | 0.8 | Low-Moderate | asm.org |

| Verapamil (Control) | 11.5 ± 3.21 | High | nih.gov |

| Furosemide (Control) | <1.5 | Low | researchgate.net |

| Carbamazepine (Control) | >1.5 | High | researchgate.net |

This table presents representative data for analogous compounds to illustrate the range of permeability within the azole class. The data for this compound is not available.

The permeability of this compound is expected to be influenced by the presence of the carboxylic acid group, which will be ionized at physiological pH, potentially reducing its passive diffusion across the lipid membrane. However, the phenyl and triazole rings contribute to its lipophilicity, which could counterbalance the effect of the ionized carboxylate.

Subcellular Localization in Model Organisms (e.g., Yeast)

Understanding the subcellular localization of an antifungal agent is crucial for elucidating its mechanism of action and identifying potential off-target effects. In the model organism Saccharomyces cerevisiae (yeast), the distribution of a compound can provide clues about its primary cellular targets.

While specific studies detailing the subcellular localization of this compound in yeast are not available, insights can be drawn from studies on other triazole antifungals. For example, studies on fluconazole have shown its distribution in both the cytoplasm and the nucleus of human phagocytic cells. nih.gov Proteomic analyses of Candida albicans resistant to fluconazole have identified differentially expressed proteins in the cytoplasm, nucleus, plasma membrane, and mitochondria, suggesting that the effects of fluconazole are widespread within the cell. nih.gov

The primary target of triazole antifungals is the enzyme lanosterol 14α-demethylase (Erg11p in yeast), which is located in the endoplasmic reticulum membrane. Therefore, it is expected that a significant portion of this compound would localize to this organelle to exert its primary antifungal effect. However, its transport into the cell and potential interactions with other cellular components could lead to its distribution in other subcellular compartments.

The following table provides a hypothetical subcellular distribution for a generic triazole compound in yeast, based on the known localization of its target and the broader effects observed for this class of antifungals.

| Subcellular Fraction | Predicted Percentage of Total Compound | Rationale |

| Endoplasmic Reticulum | High | Location of the primary target enzyme, Erg11p. |

| Cytoplasm | Moderate | Transit compartment and potential site of off-target interactions. |

| Plasma Membrane | Moderate | Potential for interaction with membrane components and efflux pumps. |

| Mitochondria | Low-Moderate | Evidence suggests some triazoles can induce mitochondrial dysfunction. |

| Nucleus | Low | Some studies suggest nuclear localization, but it is not considered the primary site of action. |

| Vacuole | Low | Potential site for sequestration and detoxification. |

This table is a predictive representation based on the known mechanisms of triazole antifungals and not based on direct experimental data for this compound.

Impact on Metabolic Pathways (Non-Human Organisms)

Perturbation of Ergosterol Biosynthesis in Fungi

The primary mechanism of action of triazole fungicides, including presumably this compound, is the inhibition of ergosterol biosynthesis. mdpi.com Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. nih.gov

Triazoles specifically target and inhibit the cytochrome P450 enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene in yeast). mdpi.comasm.org This enzyme catalyzes a key step in the conversion of lanosterol to ergosterol. Inhibition of this enzyme leads to a depletion of ergosterol in the fungal cell membrane and a concomitant accumulation of toxic 14α-methylated sterol precursors. nih.govacademicjournals.org This disruption of the sterol profile alters membrane permeability and fluidity, ultimately leading to the inhibition of fungal growth and, in some cases, cell death. nih.gov

The table below summarizes the typical changes observed in the sterol composition of a susceptible fungus following treatment with a triazole antifungal.

| Sterol | Change upon Triazole Treatment | Consequence |

| Ergosterol | Decreased | Loss of membrane integrity and fluidity. |

| Lanosterol | Increased | Accumulation of precursor sterols. |

| 14α-methylfecosterol | Increased | Accumulation of toxic sterol intermediates. |

| Eburicol | Increased | Further disruption of membrane structure. |

This table illustrates the general effects of triazole antifungals on the fungal sterol profile.

Effects on Other Fungal Metabolic Processes

While the primary target of triazole antifungals is ergosterol biosynthesis, their impact on fungal metabolism is not limited to this pathway. The disruption of sterol homeostasis can have cascading effects on other cellular processes. Furthermore, there is growing evidence for off-target effects of triazoles on other metabolic pathways in fungi.

Studies have shown that triazole treatment can lead to changes in lipid metabolism beyond just sterols. For example, the triazole fungicide flusilazole (B1673485) was found to modify the content of short-chain free fatty acids in Saccharomyces cerevisiae. nih.gov Lipidomic analyses have revealed that triazoles can alter the abundance of various lipid species, including ceramides (B1148491) and phospholipids.

Furthermore, exposure to triazoles can induce oxidative stress in fungal cells. This can lead to the upregulation of antioxidant defense mechanisms and changes in the expression of proteins involved in energy metabolism and amino acid synthesis. Proteomic studies have identified several proteins involved in these pathways that are differentially expressed in response to fluconazole treatment in Candida albicans.

The following table summarizes some of the key non-ergosterol metabolic pathways affected by triazole antifungals in fungi.

| Metabolic Pathway | Observed Effect | Potential Consequence |

| Fatty Acid Metabolism | Altered levels of short-chain and unsaturated fatty acids. | Changes in membrane properties and signaling. |

| Sphingolipid Metabolism | Changes in the abundance of ceramides and complex sphingolipids. | Disruption of cell signaling and membrane structure. |

| Oxidative Stress Response | Induction of reactive oxygen species (ROS) and upregulation of antioxidant enzymes. | Cellular damage and activation of stress response pathways. |

| Amino Acid Metabolism | Down-regulation of proteins involved in amino acid synthesis. | Impaired protein synthesis and cellular growth. |

| Energy Metabolism | Down-regulation of proteins involved in glycolysis and the TCA cycle. | Reduced ATP production and metabolic slowdown. |

This table highlights the broader metabolic impact of triazole antifungals on fungal cells.

Structure Activity Relationship Sar Studies of 3 Phenyl 3 Triazol 1 Yl Propanoic Acid Analogs

Modifications of the Phenyl Moiety

The phenyl ring is a key structural feature that often engages in hydrophobic and aromatic interactions with biological targets. Its modification is a common strategy to enhance potency, selectivity, and pharmacokinetic properties.

The introduction of substituents onto the phenyl ring can significantly modulate the electronic and steric properties of the molecule, thereby affecting its biological activity.

Halogenation: The addition of halogen atoms such as chlorine, fluorine, or bromine can enhance activity. For instance, a chloro group at the para position of the phenyl ring has been shown to exhibit significant antifungal activity in related triazole derivatives. nih.gov This is often attributed to the increased lipophilicity and the ability of halogens to form halogen bonds with target proteins.

Alkyl Groups: Small alkyl groups like methyl or ethyl can also influence activity. A 4-methylphenyl substituent, in conjunction with other optimal groups, has been noted to increase the anthelmintic potential in certain 1,2,4-triazole (B32235) derivatives. nih.gov

Nitro Groups: In contrast, the introduction of a nitro group (NO2) has been observed to result in a lack of inhibitory effect in some related structures. mdpi.com

| Substituent | Position | Observed Effect on Activity (in related analogs) |

| Chloro | para | Enhanced antifungal activity |

| Methyl | para | Increased anthelmintic potential |

| Nitro | various | No significant inhibitory effect |

This table is generated based on findings from related but distinct molecular scaffolds and serves as a predictive guide for the SAR of 3-phenyl-3-(triazol-1-yl)propanoic acid.

Replacing the phenyl ring with other aromatic or heteroaromatic systems can lead to improved interactions with the target and better pharmacokinetic profiles.

Naphthyl Group: The replacement of the phenyl ring with a naphthyl group has been shown to confer high antibacterial activity in analogous structures, indicating that an extended aromatic system can be beneficial. mdpi.com

Heteroaromatic Rings: The introduction of heteroaromatic rings such as furan (B31954) or thiophene (B33073) can also lead to potent activity. For example, compounds with furan and bromothiophene substituents have demonstrated high antibacterial activity. mdpi.com In other related series, the presence of 2-pyridyl or 4-pyridyl substituents on the core structure was found to increase anti-inflammatory and antituberculosis activities. nih.gov

| Ring Replacement | Observed Effect on Activity (in related analogs) |

| Naphthyl | High antibacterial activity |

| Furan | High antibacterial activity |

| Bromothiophene | High antibacterial activity |

| 2-Pyridyl | Increased anti-inflammatory and antituberculosis activity |

| 4-Pyridyl | Increased anti-inflammatory and antituberculosis activity |

This table is generated based on findings from related but distinct molecular scaffolds and serves as a predictive guide for the SAR of this compound.

Variations of the Triazole Moiety

The triazole ring is a crucial pharmacophore in many biologically active compounds, primarily due to its metabolic stability and ability to form hydrogen bonds. nih.gov

The arrangement of the substituents on the triazole ring can have a profound impact on the molecule's three-dimensional shape and its ability to interact with a biological target. While specific studies on this compound isomers are not extensively detailed in the provided context, it is a general principle in medicinal chemistry that isomeric forms can exhibit different biological activities. For instance, the antifungal activity of azoles is dependent on the interaction of a nitrogen atom in the azole ring with the heme iron of the target enzyme, CYP51. nih.gov The position of the nitrogen atoms, as in 1,2,3-triazole versus 1,2,4-triazole, can influence this interaction. nih.govfrontiersin.org

Replacing the triazole ring with other five-membered heterocyclic rings, or azoles, can alter the compound's biological activity profile.

Imidazole: Historically, triazole-containing antifungals were developed from imidazole-based compounds to improve specificity and reduce side effects. nih.gov This suggests that while both rings can confer activity, the triazole ring may offer a better safety profile.

Pyrazole (B372694): In a series of β-phenylalanine derivatives, a pyrazole-containing compound was found to be highly active as an antiproliferative agent. mdpi.com The replacement of a triazole with a pyrazole ring can therefore be a viable strategy to modulate biological activity.

Thiazole (B1198619): Studies on 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids have shown that the thiazole ring can serve as a core for antimicrobial agents. mdpi.comnih.gov

| Azole Replacement | Potential Biological Activity (based on related structures) |

| Imidazole | Antifungal |

| Pyrazole | Antiproliferative |

| Thiazole | Antimicrobial |

This table is generated based on findings from related but distinct molecular scaffolds and serves as a predictive guide for the SAR of this compound.

Alterations of the Propanoic Acid Chain

The propanoic acid chain provides a crucial acidic functional group and a flexible linker. Modifications to this chain can affect the compound's solubility, metabolic stability, and interaction with the target.

Research on related 3-arylpropionic acids suggests that this part of the molecule can be susceptible to metabolic oxidation, particularly at the benzylic C3 position, which could lead to a short biological half-life. researchgate.net Strategies to improve metabolic stability could include the introduction of substituents on the propanoic acid chain to block metabolic sites or replacing the chain with more rigid structures like a cyclopropanecarboxylic acid, which has been shown to enhance the half-life in rats for a series of S1P1 receptor agonists. researchgate.net

Chain Length Modification and Branching

Systematic studies on the impact of modifying the propanoic acid chain length to analogous acetic, butanoic, or longer alkyl carboxylic acids, or the introduction of branching on the aliphatic chain, are not readily found in the literature for this compound. One study on a series of 1,2,4-triazole derivatives with a propanoic acid moiety hinted that a decrease in biological activity was observed when compared to analogs featuring a methacrylic acid system. The authors speculated that this could be related to the absence of a double bond and branching in the aliphatic side chain. However, this is an isolated observation on a related but different molecular scaffold and does not provide a systematic analysis for the compound . Without dedicated research, it is not possible to construct a data-driven narrative on how these modifications would affect the biological activity of this compound.

Isosteric Replacement of Carboxylic Acid Group

The principles of isosteric replacement for carboxylic acids are well-established in medicinal chemistry. Replacements such as tetrazoles, sulfonamides, and hydroxamic acids are commonly employed to improve physicochemical properties like metabolic stability and membrane permeability. While general review articles discuss these concepts extensively, specific examples of the synthesis and biological evaluation of such isosteres for this compound are not documented in the accessible scientific literature. Consequently, a data table comparing the biological activity of the parent carboxylic acid with its isosteres cannot be compiled.

Stereochemical Influences on Activity

The this compound molecule possesses a chiral center at the carbon atom bearing the phenyl and triazolyl groups. Therefore, it exists as a pair of enantiomers. However, the scientific literature lacks studies on the following critical aspects:

Enantiomeric Purity and Specific Activity

There are no published reports on the chiral separation of the enantiomers of this compound. Furthermore, no studies have been found that compare the biological activity of the individual (R) and (S) enantiomers. It is a common principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different potencies and efficacies. A study on a more complex propionic acid derivative did show that both of its enantiomers were unexpectedly active, but this finding cannot be extrapolated to the specific compound of interest.

Diastereomeric Effects on Molecular Recognition

The introduction of additional chiral centers into the molecule would lead to the formation of diastereomers. The study of how these different diastereomers interact with biological targets can provide valuable insights into the three-dimensional requirements for molecular recognition. There is no information available on the synthesis or biological testing of diastereomeric analogs of this compound.

Theoretical and Computational Studies of 3 Phenyl 3 Triazol 1 Yl Propanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of a molecule. For 3-Phenyl-3-(triazol-1-yl)propanoic acid, these methods can predict its geometry, electronic structure, and spectroscopic signatures with a high degree of accuracy.

The electronic character of a molecule is dictated by the distribution and energy of its electrons, which can be described by molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as the energy difference between them, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. irjweb.com

DFT calculations are commonly employed to determine these parameters. irjweb.comresearchgate.net For aromatic and heterocyclic compounds like this compound, the HOMO is typically associated with the electron-donating parts of the molecule (the phenyl and triazole rings), while the LUMO is associated with electron-accepting regions. A smaller HOMO-LUMO gap suggests higher chemical reactivity and a greater ease of electronic transitions. irjweb.com Studies on structurally similar triazole derivatives provide insight into the expected electronic properties. For instance, DFT calculations on various 1,2,4-triazole (B32235) derivatives have shown HOMO-LUMO energy gaps that explain charge transfer interactions within the molecules, which are often responsible for their bioactivity. irjweb.com

Table 1: Representative Frontier Molecular Orbital Energies from DFT Studies on Analogous Triazole Derivatives

| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Computational Method |

|---|---|---|---|---|

| 1,2,3-Triazole Derivatives | -6.43 to -6.38 | -1.21 to -1.15 | ~5.2 | B3LYP/6-311G(d,p) |

| 1,2,4-Triazole-Thiophene Carboxylic Acid | Not specified | Not specified | ~3.1 | Hybrid-functional DFT |

| Substituted 1,2,4-Triazoles | Not specified | Not specified | Not specified | B3LYP/cc-Pvdz |

| nih.govfrontiersin.orgsemanticscholar.org-triazolo[3,4-b] nih.govsemanticscholar.orgnih.govthiadiazole | Not specified | Not specified | 3.71 | DFT/B3LYP/6-311G(d, p) |

Note: The values presented are for structurally related but different molecules and serve to illustrate the typical range of energies calculated for such compounds.

Due to the presence of several single bonds, this compound is a flexible molecule that can exist in multiple spatial arrangements, or conformations. Conformational analysis is crucial for understanding which shapes are energetically favorable and thus more likely to be present under physiological conditions. The bioactive conformation, which is the specific shape the molecule adopts when it binds to a biological target, is often one of the low-energy conformers. nih.gov

Quantum chemical calculations are highly effective in predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These theoretical predictions are invaluable for confirming the structure of a synthesized compound by comparing the calculated spectra with experimental results. sci-hub.se

Time-Dependent DFT (TD-DFT) is often used for calculating UV-Vis spectra, while methods like Gauge-Independent Atomic Orbital (GIAO) are employed for predicting NMR chemical shifts (¹H and ¹³C). mdpi.com Theoretical vibrational frequency calculations can be correlated with experimental IR spectra to assign specific absorption bands to the vibrations of functional groups within the molecule. sci-hub.se For this compound, key predicted spectroscopic features would include the characteristic signals for the aromatic protons of the phenyl ring, the protons of the triazole ring, and the aliphatic protons of the propanoic acid chain in the ¹H NMR spectrum. The ¹³C NMR would show distinct signals for the carbonyl carbon, aromatic carbons, and the carbons of the triazole ring. The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretch of the carboxylic acid and vibrations of the aromatic and heterocyclic rings.

Table 2: Predicted Spectroscopic Data for Key Moieties in Structurally Similar Compounds

| Moiety | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) | Predicted IR Frequency (cm⁻¹) |

|---|---|---|---|

| Phenyl-H | 7.0 - 8.0 | 125 - 135 | 3000-3100 (C-H stretch), 1450-1600 (C=C stretch) |

| Triazole-H | 8.0 - 9.0 | 140 - 155 | ~1500-1600 (C=N stretch) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (O-H) | 170 - 180 (C=O) | 1680-1725 (C=O stretch), 2500-3300 (O-H stretch) |

Note: These are generalized ranges based on computational studies of various organic molecules containing these functional groups. mdpi.comijper.orgnih.gov

Molecular Docking and Dynamics Simulations

While quantum chemistry focuses on the intrinsic properties of a single molecule, molecular docking and dynamics simulations are used to predict how a molecule interacts with a biological target, typically a protein or enzyme. These methods are fundamental to computer-aided drug design.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. semanticscholar.orgpensoft.net For this compound, docking simulations could be used to place the molecule into the active site of a target enzyme, such as cyclooxygenase (COX) or an aromatase, given the known activities of similar structures. semanticscholar.orgnih.gov

The results of a docking study reveal the binding mode of the ligand, highlighting key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov The carboxylic acid group is a potent hydrogen bond donor and acceptor, likely interacting with polar amino acid residues (e.g., Arginine, Tyrosine) in an enzyme's active site. nih.gov The phenyl and triazole rings can engage in hydrophobic and π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan. nih.gov Molecular dynamics (MD) simulations can then be used to refine the docked pose and assess the stability of the ligand-protein complex over time, providing a more dynamic and realistic view of the binding event. nih.govnih.gov

A primary goal of molecular docking is to estimate the binding affinity between a ligand and its target, often expressed as a docking score or a calculated binding free energy (ΔG). nih.gov Lower (more negative) values typically indicate a stronger, more favorable interaction. These scoring functions are used in virtual screening, where large libraries of compounds are computationally docked against a target to identify potential hits for further investigation. mdpi.com

For triazole derivatives, docking studies have reported a wide range of binding affinities depending on the specific compound and target protein. For example, studies on triazole derivatives as potential anticancer agents targeting aromatase have shown binding energies ranging from -9.04 to -9.96 kcal/mol. semanticscholar.org Other studies on triazole inhibitors for different enzymes have reported binding affinities in similar ranges. nih.govresearchgate.net Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD simulation trajectories to provide more accurate estimations of binding free energy. nih.gov

Table 3: Representative Binding Affinities of Analogous Triazole Derivatives from Molecular Docking Studies

| Compound Type | Target Enzyme | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| 1,2,4-Triazole Derivatives | Aromatase | -9.04 to -9.96 |

| Triazole Benzene Sulfonamides | Carbonic Anhydrase IX | -8.1 to -9.2 |

| β-Hydroxy-β-arylpropanoic Acids | Cyclooxygenase-2 (COX-2) | -6.78 to -8.25 |

Note: These values are for various derivatives and targets and are presented to give a general idea of the potential binding affinities for this class of compounds. semanticscholar.orgnih.govnih.govmdpi.com

Solvent Effects and Conformational Dynamics in Solution

The three-dimensional shape (conformation) of a molecule is critical to its biological function, and this conformation is often highly influenced by the surrounding solvent. For this compound, the interplay between its rigid aromatic components (phenyl and triazole rings) and the flexible propanoic acid chain is expected to be sensitive to the solvent environment.

Computational methods like Density Functional Theory (DFT) are powerful tools for exploring these dynamics. ekb.eg A typical study would involve a Potential Energy Surface (PES) scan to identify the most stable conformations (energy minima) of the molecule in a vacuum (gas phase). ekb.egekb.eg Subsequently, to understand its behavior in a liquid environment, a solvent model is introduced. The Polarizable Continuum Model (PCM) and its variant, the Integral Equation Formalism-Polarizable Continuum Model (IEF-PCM), are widely used for this purpose. ekb.eg These models simulate the bulk electrostatic effect of the solvent on the solute molecule.

For this compound, key interactions would include:

In Polar Protic Solvents (e.g., water, methanol): The carboxylic acid group can act as both a hydrogen bond donor and acceptor, while the nitrogen atoms of the triazole ring can act as hydrogen bond acceptors. These strong interactions would stabilize more extended conformations and influence the acidity of the propanoic acid moiety.

In Polar Aprotic Solvents (e.g., DMSO): These solvents can accept hydrogen bonds but cannot donate them. This would still lead to significant interaction with the carboxylic acid group, influencing the molecule's orientation.

In Non-Polar Solvents (e.g., cyclohexane, carbon tetrachloride): In such environments, intramolecular hydrogen bonding between the carboxylic acid's hydroxyl group and a nitrogen atom of the triazole ring might become more favorable, leading to more compact or folded conformations. Studies on similar heterocyclic compounds have shown that spectroscopic characteristics and energy bandgaps can change significantly when moving between polar and non-polar solvents. researchgate.net

By comparing the calculated electronic energies and dipole moments of different conformers in various simulated solvents, researchers can predict the most likely conformations and dynamic behavior of the molecule in different biological and experimental settings. ekb.eg

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant relationship between the structural or physicochemical properties of a set of compounds and their biological activity. physchemres.org For a molecule like this compound, which belongs to the well-known triazole class of antifungal agents, QSAR modeling is a valuable tool for predicting its potential efficacy and guiding the design of more potent derivatives. nih.govresearchgate.net

The development of a QSAR model begins with a dataset of structurally related compounds with known biological activities (e.g., minimum inhibitory concentration, MIC, against a fungal species). researchgate.net For triazole derivatives, this activity is often related to the inhibition of enzymes like cytochrome P450-dependent lanosterol (B1674476) 14α-demethylase.

The general steps are as follows:

Data Set Selection: A series of triazole compounds with structural variations and their corresponding antifungal activities are collected. This dataset is then typically divided into a larger "training set" to build the model and a smaller "test set" to validate its predictive power. nih.govtandfonline.com

Molecular Descriptor Calculation: For each molecule in the dataset, a wide range of numerical descriptors are calculated from its 2D or 3D structure.

Model Building: Statistical techniques are used to build a mathematical equation that correlates the descriptors (independent variables) with the biological activity (dependent variable). Common methods include:

Multiple Linear Regression (MLR): Creates a linear equation linking the most relevant descriptors to activity. tandfonline.comresearchgate.net

Genetic Algorithms (GA): Used in combination with MLR to select the optimal subset of descriptors that yield the most predictive model. japsonline.com

3D-QSAR Methods: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) use 3D structural alignments to create predictive models based on steric and electrostatic fields. researchgate.netnih.gov These models can provide visual contour maps that highlight regions of the molecule where modifications are likely to increase or decrease activity. researchgate.net

The resulting model is an equation that can predict the biological activity of new, unsynthesized compounds based solely on their calculated molecular descriptors.

The quality and predictive power of a QSAR model depend heavily on the proper selection of descriptors and rigorous validation.

Descriptors Selection: Thousands of molecular descriptors can be calculated, categorized broadly as:

Topological (2D): Describe atomic connectivity, size, and shape (e.g., Wiener Index, Randic Index, Kier's shape indices). niscpr.res.inresearchgate.net

Physicochemical (1D/2D): Include properties like molar refractivity (MR), logP (lipophilicity), polarizability, and parachor. physchemres.orgniscpr.res.in

Electronic (3D): Related to the molecule's electronic structure, such as dipole moment and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

Quantum Chemical: More complex descriptors derived from quantum mechanical calculations.

To avoid overfitting and creating a model based on chance correlations, methods like Principal Component Analysis (PCA) or stepwise regression are used to select a small number of relevant, non-correlated descriptors. physchemres.orgtandfonline.com

Model Validation: A QSAR model must be rigorously validated to ensure it is robust and has true predictive ability.

Internal Validation: This is typically performed on the training set using cross-validation techniques like the leave-one-out (LOO) method. This process systematically removes one compound, rebuilds the model with the remaining data, and predicts the activity of the removed compound. The result is a cross-validation coefficient (q²). A high q² value (typically > 0.5) indicates good internal consistency and robustness. mdpi.com

External Validation: The model's true predictive power is tested by using it to predict the activity of the compounds in the test set, which were not used during model development. The correlation between the predicted and actual activities for the test set is measured by a coefficient (R²_pred or R²_test). nih.govtandfonline.com

The statistical quality of a model is judged by several parameters, as shown in the illustrative table below, which is based on typical values found in QSAR studies of antifungal agents. mdpi.com

| Parameter | Description | Acceptable Value |

| N | Number of compounds in the set | - |

| R² | Coefficient of determination (goodness of fit) | > 0.6 |

| q² (or Q²) | Cross-validated correlation coefficient (robustness) | > 0.5 |

| R²_pred | Predictive R² for the external test set | > 0.5 |

| RMSE | Root Mean Square Error (accuracy of prediction) | As low as possible |

Successful development and validation of a QSAR model can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency. nih.gov

Derivatization and Functionalization of 3 Phenyl 3 Triazol 1 Yl Propanoic Acid

Esterification Reactions

The carboxylic acid group is the most readily derivatized functional group in 3-Phenyl-3-(triazol-1-yl)propanoic acid. Esterification converts the polar carboxylic acid into a less polar ester group, significantly altering the molecule's properties.

The synthesis of alkyl and aryl esters of this compound can be achieved through several standard organic chemistry methods. The choice of method often depends on the type of ester desired (alkyl or aryl) and the scale of the reaction.

Acid-Catalyzed Esterification (Fischer Esterification): This classic method involves reacting the carboxylic acid with an excess of a simple alcohol (e.g., methanol (B129727), ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product.

Alkyl Halide Esterification: The carboxylate salt of the acid, formed by reaction with a base such as sodium carbonate (Na₂CO₃) or triethylamine (Et₃N), can be reacted with an alkyl halide (e.g., methyl iodide, benzyl bromide) to form the corresponding ester. This method is particularly useful for introducing more complex alkyl groups.

Coupling Agent-Mediated Esterification: Reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to activate the carboxylic acid, allowing it to react with an alcohol under mild conditions. This is often performed in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

A one-pot synthesis method has been developed for constitutional isomers like 3-aryl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)-propanoic acid esters, which involves a multicomponent reaction of alkyl 2-bromo-3-arylpropanoates, sodium azide (B81097), and phenylacetylene (B144264) with a copper catalyst researchgate.net. While the substitution pattern differs, the principles of ester formation are broadly applicable.

The following table provides representative examples of potential esterification reactions.

| Ester Type | Alcohol/Phenol | Reagent/Catalyst | Potential Product |

| Methyl Ester | Methanol | H₂SO₄ (catalytic) | Methyl 3-phenyl-3-(triazol-1-yl)propanoate |

| Ethyl Ester | Ethanol (B145695) | H₂SO₄ (catalytic) | Ethyl 3-phenyl-3-(triazol-1-yl)propanoate |

| Benzyl Ester | Benzyl alcohol | EDC / DMAP | Benzyl 3-phenyl-3-(triazol-1-yl)propanoate |

| Phenyl Ester | Phenol | DCC / DMAP | Phenyl 3-phenyl-3-(triazol-1-yl)propanoate |

In various research contexts, modifying a parent compound to enhance its properties, such as membrane permeability or metabolic stability, is a common strategy. Esterification of a carboxylic acid is a well-established approach in prodrug design nih.gov. An ester prodrug can mask the polar carboxylic acid group, increasing the molecule's lipophilicity and its ability to cross biological membranes.

Once inside a cell or target environment, the ester can be hydrolyzed by endogenous esterase enzymes to release the active carboxylic acid. This strategy has been explored for various classes of compounds, including those containing triazole moieties nih.gov. For instance, phenylpropionic acid-based cyclic prodrugs of opioid peptides have been shown to exhibit enhanced metabolic stability and cellular permeation nih.gov. The conversion of this compound to an ester derivative could similarly be used to modulate its pharmacokinetic profile. The choice of the ester group (e.g., simple alkyl, acyloxyester) allows for fine-tuning of the hydrolysis rate and solubility nih.gov.

Amidation and Peptide Coupling

Reacting the carboxylic acid group with amines to form amides is another key functionalization strategy. This creates a stable amide bond and allows for the conjugation of the molecule to other amine-containing structures, including amino acids, peptides, and proteins.

The synthesis of amide derivatives from this compound typically requires the activation of the carboxylic acid, as direct reaction with an amine is generally inefficient. Common methods involve the use of peptide coupling reagents.

A facile method for synthesizing 1,2,4-triazole (B32235) derivatives involves the reaction of a carboxylic acid with a hydrazine derivative, mediated by agents like 1-ethyl-3-(3´-dimethylaminopropyl)-carbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (HOBt) researchgate.netscielo.br. This same principle can be applied to form simple amides by reacting this compound with various primary or secondary amines in the presence of these coupling agents. The reaction proceeds under mild conditions and generally gives good yields of the desired amide product. This approach has been used to synthesize a series of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives mdpi.com.

The table below outlines potential amidation reactions.

| Amine | Coupling Reagents | Solvent | Potential Product |

| Ammonia | EDC / HOBt | DMF | 3-Phenyl-3-(triazol-1-yl)propanamide |

| Benzylamine | EDC / HOBt | DCM | N-Benzyl-3-phenyl-3-(triazol-1-yl)propanamide |

| Aniline | EDC / HOBt | DMF | N-Phenyl-3-phenyl-3-(triazol-1-yl)propanamide |

| Morpholine | PyBOP / HOBt | DMF | 4-(3-Phenyl-3-(triazol-1-yl)propanoyl)morpholine |

The amidation chemistry described above can be extended to conjugate this compound to peptides or proteins. This involves forming an amide bond between the molecule's carboxyl group and a free amine group on the peptide, such as the N-terminal alpha-amino group or the epsilon-amino group of a lysine residue creative-peptides.com.

The process is identical to standard solid-phase or solution-phase peptide synthesis. The carboxylic acid is activated using a suitable coupling agent (e.g., HATU, HBTU, PyBOP) and then reacted with the peptide. This conjugation can be used to attach the molecule as a label or to modify the properties of the peptide. The "click reaction" between an alkyne and an azide to form a triazole is another widely used method for bioconjugation, highlighting the utility of the triazole moiety in such applications mdpi.com.

Formation of Salts and Co-crystals

The presence of both an acidic carboxylic acid group and a weakly basic triazole ring makes this compound an excellent candidate for forming salts and co-crystals. This is a key strategy in crystal engineering to modify the solid-state properties of a compound, such as solubility and stability researchgate.net.

Salt Formation: The carboxylic acid group can readily react with stoichiometric amounts of an inorganic or organic base to form a salt. For example, reaction with sodium hydroxide or sodium methoxide would yield the corresponding sodium salt google.com. Similarly, reaction with an amine base like triethylamine would form the triethylammonium salt. Salt formation typically increases the aqueous solubility of a compound compared to its neutral form.

Co-crystal Formation: Co-crystals are multi-component crystals held together by non-covalent interactions, primarily hydrogen bonds. This compound has both a strong hydrogen bond donor (the carboxylic acid -OH) and several hydrogen bond acceptors (the carboxylic carbonyl oxygen and the nitrogen atoms of the triazole ring).

This allows it to form co-crystals with a variety of "co-formers." For instance, it could form co-crystals with other carboxylic acids (e.g., dicarboxylic acids), where the triazole nitrogens act as hydrogen bond acceptors nih.govconsensus.app. Research on the antifungal triazole drug itraconazole has shown that it forms co-crystals with dicarboxylic acids where the acid bridges two triazole groups through hydrogen-bonding interactions nih.govconsensus.app. In other systems, the acid group of one molecule can protonate a hetero-nitrogen atom of another, as seen in adducts of 3-amino-1H-1,2,4-triazole with substituted salicylic acids researchgate.net.

| Type | Co-reactant / Co-former | Key Interaction | Potential Product |

| Salt | Sodium Hydroxide (NaOH) | Ionic bond (COO⁻ Na⁺) | Sodium 3-phenyl-3-(triazol-1-yl)propanoate |

| Salt | Triethylamine (Et₃N) | Ionic bond (COO⁻ HNEt₃⁺) | Triethylammonium 3-phenyl-3-(triazol-1-yl)propanoate |

| Co-crystal | Succinic Acid | Hydrogen bond (Triazole N···HOOC-) | Co-crystal of parent compound and succinic acid |

| Co-crystal | Isonicotinamide | Hydrogen bond (-COOH···N-pyridine) | Co-crystal of parent compound and isonicotinamide |

Non Clinical Applications and Materials Science Relevance

Potential in Material Science (If Applicable)

Ligand in Coordination Chemistry

There is no available scientific literature that specifically describes the use of 3-Phenyl-3-(triazol-1-yl)propanoic acid as a ligand in coordination chemistry. While triazole and carboxylic acid moieties are known to coordinate with metal ions, no studies have been published detailing the synthesis, structure, or properties of coordination complexes involving this particular compound.

Component in Polymer Synthesis or Functional Materials

There is no available scientific literature to suggest that this compound has been utilized as a monomer or functional component in the synthesis of polymers or the development of functional materials. Research in this area has focused on other structurally related, but distinct, compounds.

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Pathways

While specific synthetic routes for 3-Phenyl-3-(triazol-1-yl)propanoic acid are not extensively documented, its structure suggests several plausible strategies based on established organic chemistry principles. A likely and efficient method would be the aza-Michael addition of 1H-1,2,4-triazole to ethyl cinnamate (B1238496), followed by hydrolysis of the resulting ester. This approach is a common strategy for the synthesis of β-heterocyclic substituted propanoic acid derivatives. nih.gov

Future research could focus on developing more efficient and stereoselective synthetic methods. One promising avenue is the use of organocatalysis to achieve an enantioselective Michael addition, which would be crucial for investigating the biological activity of individual enantiomers. Additionally, one-pot multicomponent reactions, which can construct the molecule from simple starting materials in a single step, offer a streamlined and environmentally friendly alternative to traditional multi-step syntheses. researchgate.net

| Potential Synthetic Route | Description | Key Advantages |

| Aza-Michael Addition | Nucleophilic addition of 1H-1,2,4-triazole to an activated alkene like ethyl cinnamate, followed by ester hydrolysis. | Straightforward, utilizes readily available starting materials. |

| Enantioselective Organocatalysis | Use of chiral organocatalysts to control the stereochemistry of the Michael addition, yielding enantiomerically pure products. | Allows for the study of stereospecific biological activity. |

| Multicomponent Reactions | A one-pot reaction combining three or more starting materials to form the final product. | Increased efficiency, reduced waste, and operational simplicity. researchgate.net |

Comprehensive Mechanistic Studies on Emerging Targets

The biological targets of this compound remain largely unexplored. The presence of the 1,2,4-triazole (B32235) ring, a known pharmacophore in many antifungal agents that inhibit lanosterol (B1674476) 14α-demethylase, suggests that this compound could have antifungal properties. nih.gov Future mechanistic studies should therefore investigate its potential as an inhibitor of this key enzyme in fungal cell membrane biosynthesis.